5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one
Overview
Description
5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one is a chromone alkaloid originally isolated from plants of the Meliaceae family, such as Amoora rohituka and Dysoxylum binectariferum . This compound has garnered significant interest due to its potential therapeutic applications, particularly as a cyclin-dependent kinase (CDK) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one involves multiple steps. One common method includes the condensation of appropriate phenolic compounds with piperidine derivatives under controlled conditions . The reaction typically requires the use of catalysts and specific temperature settings to ensure the correct formation of the chromone structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the natural product rohitukine from Dysoxylum binectariferum, followed by chemical modifications to enhance its bioavailability and efficacy . The process includes purification steps such as crystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly as a CDK inhibitor.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . By binding to CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in cancer cells, where CDK activity is often dysregulated .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK inhibitor with a similar structure and mechanism of action.
Riviciclib: A derivative of rohitukine with enhanced bioavailability and efficacy.
Uniqueness
5,7-Dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one is unique due to its specific hydroxyl and piperidinyl substitutions, which confer distinct biological activities and pharmacokinetic properties . Its ability to inhibit multiple CDKs makes it a versatile compound in cancer therapy .
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methylchromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVYVBNJQIVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132897 | |
Record name | 5,7-Dihydroxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757903-87-0 | |
Record name | 5,7-Dihydroxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-2-methyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757903-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-8-(3-hydroxy-1-methyl-4-piperidinyl)-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301132897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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